

Application Notes and Protocols for Studying Intestinal Smooth Muscle using Methylfurmethide Iodide

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Compound of Interest		
Compound Name:	Methylfurmethide iodide	
Cat. No.:	B073127	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Methylfurmethide iodide**, a potent muscarinic acetylcholine receptor agonist, for the investigation of intestinal smooth muscle physiology and pharmacology. The following sections detail its mechanism of action, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate research and drug development.

Introduction

Methylfurmethide iodide is a synthetic quaternary ammonium compound that acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its stability and potent action make it a valuable tool for studying the physiological responses of tissues expressing these receptors, such as the smooth muscle of the gastrointestinal tract. In intestinal smooth muscle, the primary mAChR subtypes are M2 and M3, which are coexpressed, with the M2 subtype being more predominant.[3][4][5][6] Stimulation of these receptors by agonists like **Methylfurmethide** iodide initiates a cascade of intracellular events leading to muscle contraction, thus playing a crucial role in gastrointestinal motility.[3][4]

Mechanism of Action







Methylfurmethide iodide elicits its effects by binding to and activating M2 and M3 muscarinic receptors on the surface of intestinal smooth muscle cells.

- M3 Receptor Activation: The activation of M3 receptors is the primary pathway for direct smooth muscle contraction.[5][6] This receptor is coupled to the Gq/11 protein. Upon agonist binding, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[5]
- M2 Receptor Activation: Although more abundant, M2 receptors play a more modulatory role.
 [5][6] These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase activity.[5][7]
 This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation counteracts sympathetically mediated relaxation and can contribute to a sustained contractile state.[6][7]

Quantitative Data

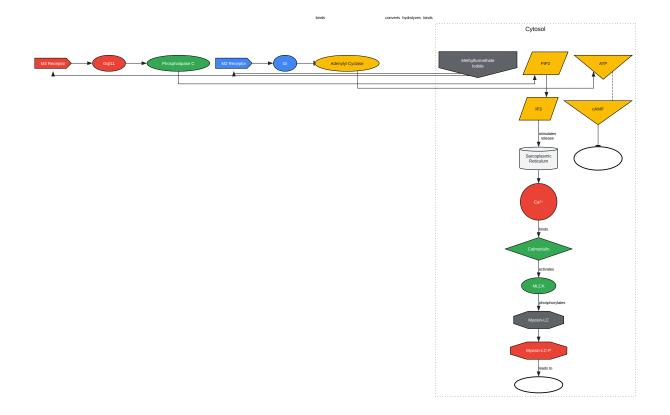
The following table summarizes the reported pharmacological parameters of Methylfurmethide (5-methylfurtrethonium) on guinea-pig ileal longitudinal muscle.



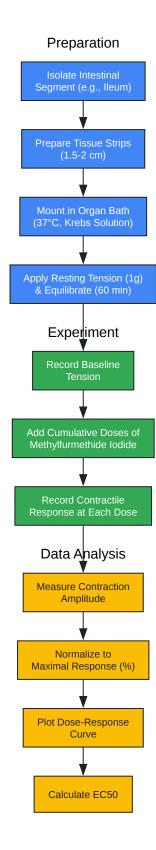
Parameter	Value	Species/Tissue	Reference
ED50	2.75 ± 0.22 x 10 ⁻⁸ M	Guinea-pig / Ileal longitudinal muscle	[2]
Dissociation Constant (KA)	7.22 ± 0.15 x 10 ⁻⁷ M	Guinea-pig / Ileal longitudinal muscle	[2]
Relative Affinity (vs. Acetylcholine)	1.33	Guinea-pig / Ileal longitudinal muscle	[2]
Relative Intrinsic Efficacy (vs. Acetylcholine)	1.54	Guinea-pig / Ileal longitudinal muscle	[2]

Signaling Pathway Diagram

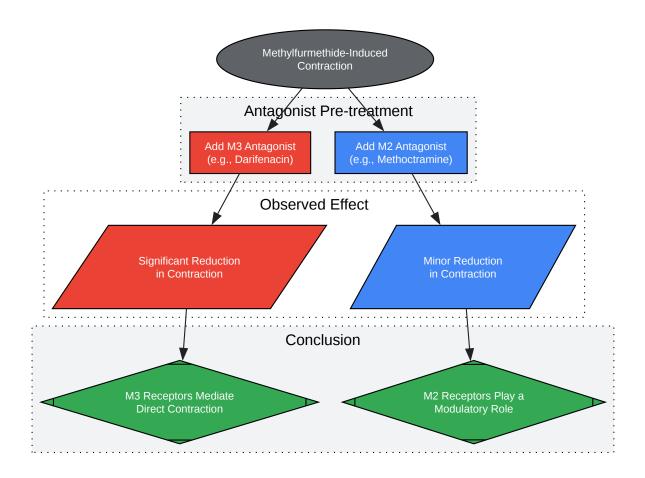












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